molecular formula C12H20N6O6S B2871640 bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid CAS No. 24067-08-1

bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid

Cat. No.: B2871640
CAS No.: 24067-08-1
M. Wt: 376.39
InChI Key: YGPKBDCOBKWIIT-UHFFFAOYSA-N
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Description

bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid is a chemical compound with the molecular formula C6H10N4O4S It is a derivative of guanidine, featuring a furan ring attached to the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid typically involves the reaction of furan-2-carbaldehyde with guanidine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hemisulfate salt is formed by treating the free base with sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature, reaction time, and the concentration of reagents. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the guanidine group under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Secondary amines.

    Substitution: Substituted guanidine derivatives.

Scientific Research Applications

bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid involves its interaction with molecular targets such as enzymes or receptors. The furan ring and guanidine moiety can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid can be compared with other guanidine derivatives and furan-containing compounds:

    Similar Compounds: N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide, furan-2-carboxylic acid, and guanidine hydrochloride.

    Uniqueness: The combination of the furan ring and guanidine moiety in this compound provides unique chemical properties, such as enhanced reactivity and potential biological activity.

Properties

IUPAC Name

2-(furan-2-ylmethyl)guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H9N3O.H2O4S/c2*7-6(8)9-4-5-2-1-3-10-5;1-5(2,3)4/h2*1-3H,4H2,(H4,7,8,9);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPKBDCOBKWIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN=C(N)N.C1=COC(=C1)CN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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